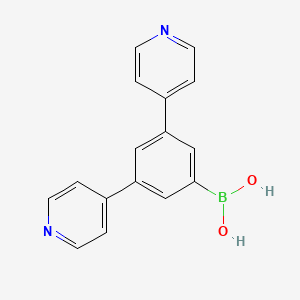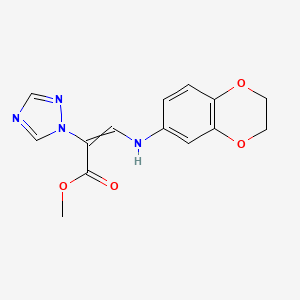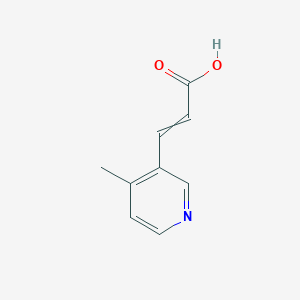
azane;nitric acid;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane, nitric acid, and platinum are three distinct compounds that play significant roles in various chemical processes and applications. Azane, commonly known as ammonia, is a compound of nitrogen and hydrogen with the formula NH₃. Nitric acid is a highly corrosive mineral acid with the formula HNO₃. Platinum is a precious metal with the symbol Pt, known for its catalytic properties and resistance to corrosion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Azane (Ammonia): : Ammonia is synthesized industrially using the Haber-Bosch process, which involves the direct combination of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst: [ N_2(g) + 3H_2(g) \rightarrow 2NH_3(g) ]
-
Nitric Acid: : Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and absorption in water: [ 4NH_3 + 5O_2 \rightarrow 4NO + 6H_2O ] [ 2NO + O_2 \rightarrow 2NO_2 ] [ 3NO_2 + H_2O \rightarrow 2HNO_3 + NO ]
-
Platinum: : Platinum is typically extracted from ores such as sperrylite (PtAs₂) and cooperite (PtS). The extraction process involves crushing the ore, followed by flotation and smelting to produce a platinum-rich concentrate. The concentrate is then refined using various chemical processes, including aqua regia dissolution and precipitation.
Analyse Chemischer Reaktionen
Types of Reactions
-
Azane (Ammonia): : Ammonia undergoes various reactions, including:
Oxidation: Ammonia can be oxidized to nitric oxide in the presence of a platinum-rhodium catalyst[ 4NH_3 + 5O_2 \rightarrow 4NO + 6H_2O ]
Reduction: Ammonia can reduce metal oxides to metals, such as the reduction of copper(II) oxide to copper[ 2NH_3 + 3CuO \rightarrow 3Cu + N_2 + 3H_2O ]
Substitution: Ammonia can act as a nucleophile in substitution reactions, such as the formation of amines from alkyl halides.
-
Nitric Acid: : Nitric acid is a strong oxidizing agent and undergoes various reactions, including:
Oxidation: Nitric acid can oxidize metals, non-metals, and organic compounds. For example, it oxidizes copper to copper(II) nitrate[ 3Cu + 8HNO_3 \rightarrow 3Cu(NO_3)_2 + 2NO + 4H_2O ]
Nitration: Nitric acid is used in nitration reactions to introduce nitro groups into organic molecules, such as the nitration of benzene to form nitrobenzene[ C_6H_6 + HNO_3 \rightarrow C_6H_5NO_2 + H_2O ]
-
Platinum: : Platinum is known for its catalytic properties and participates in various reactions, including:
Catalysis: Platinum catalyzes the oxidation of ammonia to nitric oxide in the Ostwald process.
Hydrogenation: Platinum is used as a catalyst in hydrogenation reactions, such as the hydrogenation of alkenes to alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Platinum is widely used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Synthesis: Nitric acid is used in the synthesis of fertilizers, explosives, and other chemicals.
Biology
Nitrogen Cycle: Ammonia plays a crucial role in the nitrogen cycle, serving as a precursor for the synthesis of amino acids and nucleotides.
Medicine
Anticancer Agents: Platinum-based compounds, such as cisplatin, are used as chemotherapeutic agents for the treatment of various cancers.
Industry
Fertilizers: Ammonia and nitric acid are key components in the production of nitrogen-based fertilizers.
Electronics: Platinum is used in electronic components due to its excellent conductivity and resistance to corrosion.
Wirkmechanismus
Azane (Ammonia): Ammonia acts as a nucleophile in various chemical reactions, donating its lone pair of electrons to form bonds with electrophiles.
Nitric Acid: Nitric acid acts as an oxidizing agent, accepting electrons from other substances and facilitating redox reactions.
Platinum: Platinum acts as a catalyst by providing a surface for reactants to adsorb, facilitating the breaking and forming of chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Azane (Ammonia): Similar compounds include hydrazine (N₂H₄) and hydroxylamine (NH₂OH). Ammonia is unique due to its simple structure and widespread use in the nitrogen cycle.
Nitric Acid: Similar compounds include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). Nitric acid is unique due to its strong oxidizing properties and use in nitration reactions.
Platinum: Similar compounds include palladium (Pd) and rhodium (Rh). Platinum is unique due to its high catalytic activity and resistance to corrosion.
Eigenschaften
Molekularformel |
H14N6O6Pt |
|---|---|
Molekulargewicht |
389.23 g/mol |
IUPAC-Name |
azane;nitric acid;platinum |
InChI |
InChI=1S/2HNO3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H,2,3,4);4*1H3; |
InChI-Schlüssel |
MUFZBHPTAJVHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
N.N.N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B15157474.png)
![Ethyl 4-[[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate](/img/structure/B15157475.png)
![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B15157477.png)
![ethyl 1,3-dimethyl-4-{[(2R)-oxolan-2-ylmethyl]amino}pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B15157496.png)
![2-[(4-Bromophenyl)methyl]-1,4-dihydroquinazoline](/img/structure/B15157503.png)
![[(E)-but-2-enyl]-triphenyl-phosphonium chloride](/img/structure/B15157518.png)

![(3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol](/img/structure/B15157522.png)
![[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B15157527.png)
methanone O-propyloxime](/img/structure/B15157548.png)
![2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)


